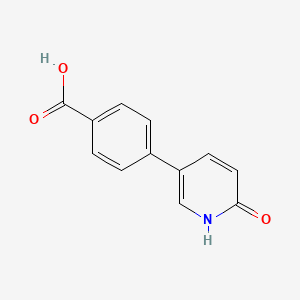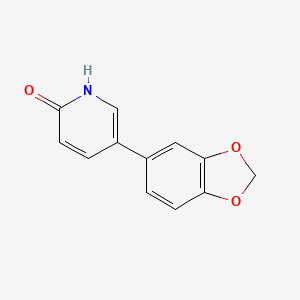
3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, also known as 3-OH-2-MMP, is an organic compound with a molecular weight of 183.24 g/mol and a melting point of 178-180°C. It is a white crystalline solid, soluble in methanol, ethanol and other organic solvents. 3-OH-2-MMP has been used in various scientific research applications, including drug discovery, drug metabolism and drug delivery. It has also been used in biochemical and physiological studies to investigate the mechanism of action of various drugs and their effects on the body.
Scientific Research Applications
3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% has been used in various scientific research applications. It has been used in drug discovery, drug metabolism and drug delivery studies. In drug discovery, 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% has been used to identify new drug candidates. In drug metabolism studies, 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% has been used to investigate the metabolism of various drugs. In drug delivery studies, 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% has been used to improve the delivery of drugs to the body.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% is not fully understood. However, it is believed to act as a pro-drug, which is converted to an active metabolite in the body. This active metabolite is then believed to interact with various receptors and enzymes in the body to produce the desired pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% are not fully understood. However, it is believed to interact with various receptors and enzymes in the body to produce the desired pharmacological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% in lab experiments is its high purity (95%). This allows researchers to obtain consistent results. However, 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% is not water soluble, which can limit its use in certain experiments.
Future Directions
For 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its solubility in water and other solvents could lead to new applications in drug discovery and drug delivery. Finally, research into the synthesis of 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% could lead to improved synthesis methods and higher yields.
Synthesis Methods
3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% can be synthesized through various methods, including the Fischer indole synthesis, the Buchwald-Hartwig amination, the Suzuki coupling and the Biginelli reaction. The Fischer indole synthesis involves the reaction of an aldehyde and aniline to form a 3-hydroxy-2-methylphenyl indole. The Buchwald-Hartwig amination involves the reaction of an aryl halide and an amine to form an aryl amine. The Suzuki coupling involves the reaction of an aryl boronic acid and an aryl halide to form a biaryl compound. The Biginelli reaction involves the reaction of an aldehyde, an amine and an acid to form a 3-hydroxy-2-methylphenyl pyridine.
properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-10(16-2)5-6-11(9)13-12(15)4-3-7-14-13/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIZADOIXIILCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682776 |
Source


|
| Record name | 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261971-88-3 |
Source


|
| Record name | 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














